N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
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Overview
Description
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide is an organic compound with a complex structure that includes a cyclohexyl ring, an acetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with acetyl chloride to form N-acetylcyclohexylamine. This intermediate is then reacted with methylamine and 2-amino-3-methylbutanoic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanoic acid
- N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanol
Uniqueness
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the combination of a cyclohexyl ring with an acetyl and amino group
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-11-7-5-6-8-12(11)17(4)10(3)18/h9,11-13H,5-8,15H2,1-4H3,(H,16,19)/t11?,12-,13?/m0/s1 |
InChI Key |
WPTRVKASVHYJAX-CPCZMJQVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)NC1CCCC[C@@H]1N(C)C(=O)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N |
Origin of Product |
United States |
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